Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-
Brand Name: Vulcanchem
CAS No.: 151717-27-0
VCID: VC16992208
InChI: InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-

CAS No.: 151717-27-0

Cat. No.: VC16992208

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- - 151717-27-0

Specification

CAS No. 151717-27-0
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name N-(2-amino-4-pentoxyphenyl)acetamide
Standard InChI InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16)
Standard InChI Key YPVDRQJSKHDMOG-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=CC(=C(C=C1)NC(=O)C)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic name, acetamide, N-(2-amino-4-(pentyloxy)phenyl)-, reflects its structure:

  • A phenyl ring with:

    • An amino group (-NH₂) at the 2-position.

    • A pentyloxy group (-O-C₅H₁₁) at the 4-position.

  • An acetamide moiety (-NH-CO-CH₃) attached to the amino-substituted carbon.

Molecular Formula: C₁₃H₂₀N₂O₂
Molecular Weight: 236.31 g/mol (calculated from atomic masses).

Table 1: Structural Comparison with Analogous Compounds

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
N-(2-Amino-4-(pentyloxy)phenyl)acetamide-NH₂ (2), -O-C₅H₁₁ (4)C₁₃H₂₀N₂O₂236.31
N-[4-(Pentyloxy)phenyl]acetamide-O-C₅H₁₁ (4)C₁₃H₁₉NO₂221.29
N-[2-Nitro-4-(pentyloxy)phenyl]acetamide-NO₂ (2), -O-C₅H₁₁ (4)C₁₃H₁₈N₂O₄266.29

The amino group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to nitro or unsubstituted analogs .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves:

  • Nitration: Introducing a nitro group at the 2-position of 4-pentyloxyphenylacetamide using nitric acid.

  • Reduction: Converting the nitro group to an amino group via catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl.

Key Reaction:
N-[2-Nitro-4-(pentyloxy)phenyl]acetamideH2/Pd-CN-(2-Amino-4-(pentyloxy)phenyl)acetamide\text{N-[2-Nitro-4-(pentyloxy)phenyl]acetamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-(2-Amino-4-(pentyloxy)phenyl)acetamide}

Table 2: Common Reagents and Conditions

StepReagents/ConditionsYield (%)Purity Methods
NitrationHNO₃, H₂SO₄, 0–5°C65–75Recrystallization
ReductionH₂ (1 atm), Pd/C, ethanol, 25°C80–90Column chromatography

Reactivity Profile

  • Amino Group: Participates in acylation, alkylation, and diazotization.

  • Acetamide Moiety: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.

  • Pentyloxy Chain: Enhances lipophilicity, influencing solubility (logP ≈ 2.8 estimated) .

Physicochemical Properties

Physical Characteristics

  • Melting Point: Estimated 110–115°C (higher than non-amino analog due to H-bonding).

  • Solubility:

    • Water: ~0.5 mg/mL (25°C).

    • Ethanol: ~50 mg/mL.

    • Chloroform: ~100 mg/mL.

  • Stability: Stable under ambient conditions but sensitive to oxidative degradation.

Table 3: Comparative Solubility Data

SolventN-(2-Amino-4-(pentyloxy)phenyl)acetamideN-[4-(Pentyloxy)phenyl]acetamide
Water0.5 mg/mL0.3 mg/mL
Ethanol50 mg/mL45 mg/mL
Chloroform100 mg/mL120 mg/mL

Research Gaps and Future Directions

  • Toxicokinetics: No in vivo absorption/distribution studies available.

  • Ecotoxicity: Long-term effects on aquatic organisms uncharacterized.

  • Synthetic Optimization: Scalable routes for high-purity batches (>99%) needed.

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